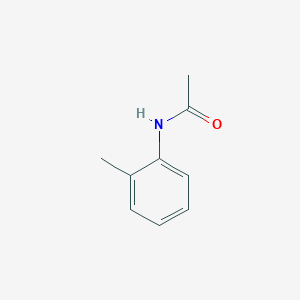
o-Acetotoluidide
Cat. No. B117453
CAS No.:
120-66-1
M. Wt: 149.19 g/mol
InChI Key: BPEXTIMJLDWDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998981B2
Procedure details


Chlorosulfonic acid (500 g.) was taken in a three neck round bottom flask equipped with a guard tube and cooled it to 10° C. N-acetyl 2-toluidine (100 g.) was added in small portions maintaining temperature below 10° C. After complete addition of 2-methoxy acetanilide cooling is removed and reaction was brought to 25° C. Reaction mixture was stirred at 25° C. for further 24 hours. After the completion of reaction (TLC), the reaction mixture was poured on ice-water, and the resulting slurry was filtered on buchner funnel. Solid cake on funnel was washed with 500 mL of water and the resulting solid was dried on phosphorus pentoxide in a desiccator to obtain 113.5 grams off white solid. It was found to contain a mixture of two isomers as confirmed from NMR and HPLC; however the desired isomer was obtained by partial crystallization using benzene and used for further experimentation, after the thorough carectorisation.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([NH:9][C:10]1[C:11]([CH3:16])=[CH:12][CH:13]=[CH:14][CH:15]=1)(=[O:8])[CH3:7].COCC(NC1C=CC=CC=1)=O>C1C=CC=CC=1>[C:6]([NH:9][C:10]1[CH:15]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:13]=[CH:12][C:11]=1[CH3:16])(=[O:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C(=CC=CC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC(=O)NC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 25° C. for further 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a guard tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining temperature below 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to 25° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of reaction (TLC)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured on ice-water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting slurry was filtered on buchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
Solid cake on funnel was washed with 500 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was dried on phosphorus pentoxide in a desiccator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 113.5 grams off white solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of two isomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
however the desired isomer was obtained by partial crystallization
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1C)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
